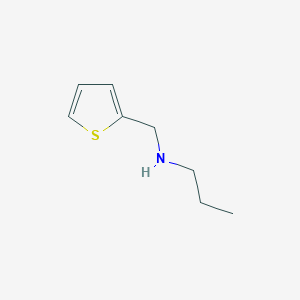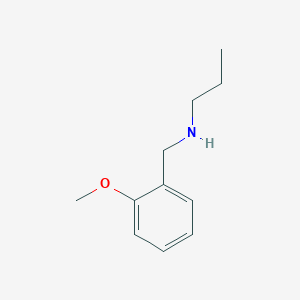
3-(Chloromethyl)isoxazole
Descripción general
Descripción
3-(Chloromethyl)isoxazole is a chemical compound with the molecular formula C4H4ClNO . It is a member of the isoxazole family, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom in adjacent positions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-dichloro-3-butenone with hydroxylamine sulfate in ethanol. The reaction is heated to reflux and monitored by thin layer chromatography. The reaction mixture is then poured into ice water, extracted with dichloromethane, and the organic phases are combined. The mixture is washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and then distilled under vacuum to collect the 3-chloromethylisoxazole .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions. The chloromethyl group is attached to the carbon atom next to the oxygen atom .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 117.53 g/mol. It has a XLogP3-AA value of 0.8, indicating its lipophilicity. It has no hydrogen bond donors but has two hydrogen bond acceptors. It has one rotatable bond. Its exact mass and monoisotopic mass are both 116.9981414 g/mol. Its topological polar surface area is 26 Ų. It has seven heavy atoms and carries no formal charge .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
3-(Chloromethyl)isoxazole is a precursor in the synthesis of various chemical compounds. A notable application is in the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which are evaluated for insecticidal activity (Yu et al., 2009). Additionally, the compound serves as a starting material in synthesizing functional isoxazole derivatives through reactions with substituted phenols and other nucleophiles (Potkin et al., 2015).
Agricultural and Industrial Applications
Isoxazole derivatives, including those derived from this compound, show potential in agriculture and industry. For instance, derivatives like 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides exhibit herbicidal activity against a range of weeds (Hamper et al., 1995). Additionally, isoxazoles are used in various applications like fluorescent probes for lipids and as organic electrolytes for batteries (Fascio et al., 2000).
Photophysical and Electrochemical Properties
Studies have been conducted on isoxazole derivatives, including 4-(chloromethyl)-3,5-dimethylisoxazole, to understand their structural, spectroscopic, and electrochemical properties. These properties are relevant for applications in materials science, such as in the development of photovoltaic devices (Kavitha & Velraj, 2016).
Pharmaceutical Research
In pharmaceutical research, isoxazole derivatives have been explored for their potential biological activities. N-phenyl-5-carboxamidyl isoxazoles, for example, have been investigated for their anticancer activity, highlighting the versatility of isoxazole compounds in medicinal chemistry (Shaw et al., 2012).
Material Science Applications
Isoxazoles are also significant in material science. A study focusing on the synthesis and analysis of a novel isoxazole for electronic organic materials showcases their potential in this field (de Brito et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of 3-(Chloromethyl)isoxazole is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. Inhibition of AChE is a common treatment for early stages of Alzheimer’s disease .
Mode of Action
This compound interacts with AChE by binding to its active site . This interaction inhibits the activity of AChE, preventing the breakdown of acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway. The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition leads to prolonged stimulation of cholinergic receptors. This can result in various downstream effects, depending on the location and type of the cholinergic receptors .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft. This can enhance cholinergic transmission, which may have various effects at the molecular and cellular levels, depending on the specific context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interaction with AChE. Additionally, the presence of other substances, such as inhibitors or activators of AChE, can also influence the compound’s action .
Análisis Bioquímico
Biochemical Properties
3-(Chloromethyl)isoxazole plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, this compound can interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which may impact various physiological processes, including muscle contraction and cognitive function . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes. These alterations can affect cellular metabolism, potentially influencing energy production and utilization within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which occurs through the binding of this compound to the active site of the enzyme . This binding prevents the enzyme from hydrolyzing acetylcholine, resulting in increased acetylcholine levels. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, through binding interactions that modulate their activity. These interactions can lead to changes in cellular signaling and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase, leading to prolonged effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cholinergic signaling and improved cognitive function . At higher doses, this compound can cause toxic or adverse effects, including muscle tremors, ataxia, and seizures . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes various chemical transformations . These metabolic processes can lead to the formation of active or inactive metabolites, which may contribute to the compound’s overall effects. The interaction of this compound with specific enzymes and cofactors can influence metabolic flux and alter the levels of certain metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with various transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s concentration in different cellular compartments and tissues, impacting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. The precise localization of this compound can determine its interactions with specific biomolecules and influence its overall biological activity.
Propiedades
IUPAC Name |
3-(chloromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-3-4-1-2-7-6-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFCBJOVMMLPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406737 | |
| Record name | 3-(Chloromethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57684-71-6 | |
| Record name | 3-(Chloromethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(chloromethyl)isoxazole a good starting point for developing new insecticides?
A1: The first article demonstrates that the chlorine atom in this compound can be readily substituted by various nucleophiles, including arylthiols. [] This allows for the facile introduction of diverse substituents, which is crucial for exploring structure-activity relationships (SAR) and optimizing insecticidal activity. Furthermore, the isoxazole ring itself can be further functionalized, as exemplified by the transformation of the 4 and 5 positions into carboxamide groups. [] This versatility in structural modification makes this compound a valuable scaffold for developing new insecticides with potentially improved efficacy and selectivity.
Q2: How does the structural diversity of the synthesized isoxazole derivatives relate to their insecticidal activity?
A2: While the provided abstract doesn't detail specific structure-activity relationships, it does mention that a subset of 80 synthesized trisubstituted isoxazoles underwent insecticidal activity evaluation. [] This suggests that researchers were indeed investigating how different substituents on the isoxazole core affect insecticidal potency. Further investigation into the full publication and associated data repositories would be needed to uncover specific SAR trends and identify structural features contributing to enhanced insecticidal activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


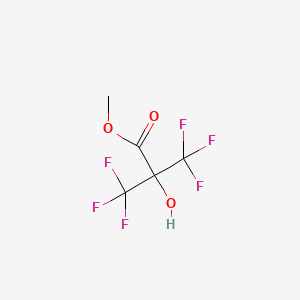
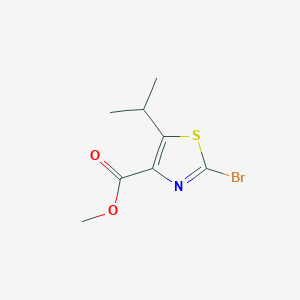
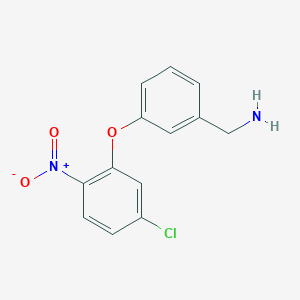
![3-(4-Quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;dihydrochloride](/img/structure/B1366001.png)
![2-[4-(Dimethylaminocarbonyl)-1H-pyrazole-1-yl]adenosine](/img/structure/B1366002.png)
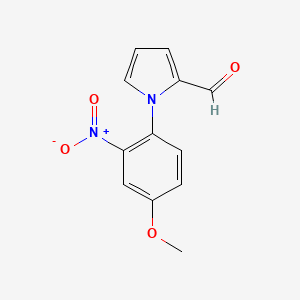
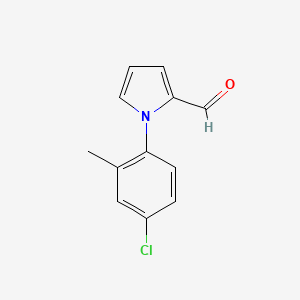

![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1366007.png)
![2-[(2-Methylpiperidin-1-yl)methyl]azepane](/img/structure/B1366008.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1366010.png)
